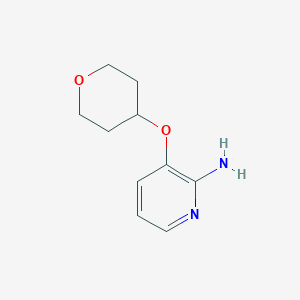

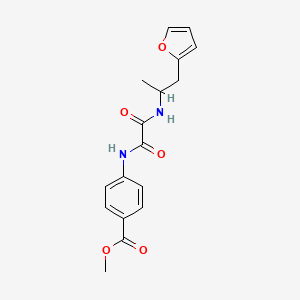

3-(Oxan-4-yloxy)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “3-(Oxan-4-yloxy)pyridin-2-amine” is represented by the InChI code1S/C10H14N2O2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2,(H2,11,12) . This indicates that the compound has a molecular weight of 194.23 . Physical And Chemical Properties Analysis

“3-(Oxan-4-yloxy)pyridin-2-amine” is a powder with a molecular weight of 194.23 . It is stored at room temperature .Aplicaciones Científicas De Investigación

C-H Functionalization of Cyclic Amines : A study by Kang et al. (2015) explores the redox-annulations of cyclic amines like pyrrolidine with α,β-unsaturated aldehydes and ketones. This process involves generating a conjugated azomethine ylide followed by electrocyclization, potentially applicable to compounds like 3-(Oxan-4-yloxy)pyridin-2-amine for the synthesis of ring-fused pyrrolines (Kang, Richers, Sawicki, & Seidel, 2015).

Synthesis and Characterization of NxOy Pyridine-Containing Macrocycles : Lodeiro et al. (2004) reported the synthesis of oxa-aza macrocyclic ligands featuring pyridine, which may include derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine. These ligands offer a range of coordination possibilities for various cations, indicating potential applications in coordination chemistry (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

Oxidation of Primary and Secondary Amines to Hydroxylamines : Fields and Kropp (2000) discovered that OXONE over silica gel or alumina can oxidize primary and secondary amines selectively to hydroxylamines. This methodology could be applicable to derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine for selective oxidation reactions (Fields & Kropp, 2000).

Synthesis of Multifunctionalized Naphthoxocine Derivatives : Abozeid et al. (2019) developed a protocol for synthesizing oxocine derivatives and pyridine derivatives under metal-free conditions. This study suggests the potential for synthesizing novel derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine with applications in areas like dye-sensitized solar cells (Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Abdel-Rahman, & El-Desoky, 2019).

Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition : Garzón and Davies (2014) utilized pyridinium N-(heteroaryl)aminides in gold catalysis to access imidazo-fused heteroaromatics. This method could potentially be adapted for the synthesis of complex structures involving 3-(Oxan-4-yloxy)pyridin-2-amine (Garzón & Davies, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-(oxan-4-yloxy)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKKGLWYKIQJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yloxy)pyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)

![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)